Home > Products > Screening Compounds P101650 > Somatostatin-28 Trifluoroacetate
Somatostatin-28 Trifluoroacetate -

Somatostatin-28 Trifluoroacetate

Catalog Number: EVT-10919269
CAS Number:
Molecular Formula: C139H208F3N41O41S3
Molecular Weight: 3262.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Somatostatin-28 trifluoroacetate is synthesized through various chemical methods, primarily involving solid-phase peptide synthesis. This approach allows for the precise assembly of the peptide chain while controlling the conditions to yield high-purity products. The synthesis methods have evolved over time, with advancements in techniques improving yield and stability.

Classification

Somatostatin-28 trifluoroacetate is classified as a peptide hormone and belongs to a group of bioactive peptides known as somatostatins. It is characterized by its 28 amino acid residues, which confer its biological activity. The trifluoroacetate form enhances its solubility and stability, making it suitable for research and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of somatostatin-28 trifluoroacetate typically employs solid-phase peptide synthesis techniques. A notable method involves using 2-chlorotrityl resin as a solid support, which facilitates the sequential addition of protected amino acids to build the peptide chain.

Technical Details:

  1. Initial Coupling: The process begins with the attachment of the first amino acid (usually protected) to the resin.
  2. Sequential Addition: Subsequent amino acids are added in a stepwise manner using coupling reagents like N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole in dimethylformamide.
  3. Deprotection: After completing the chain assembly, protective groups are removed using trifluoroacetic acid, allowing for the formation of free amino groups necessary for cyclization.
  4. Cyclization: The linear peptide undergoes oxidative cyclization, often using hydrogen peroxide or dimethyl sulfoxide to form disulfide bonds that stabilize the structure.
  5. Purification: The final product is purified using high-performance liquid chromatography to achieve high purity levels suitable for biological assays .
Molecular Structure Analysis

Structure

Somatostatin-28 trifluoroacetate features a complex three-dimensional structure that includes several key elements:

  • Amino Acid Sequence: The sequence consists of 28 specific amino acids, which dictate its biological function.
  • Disulfide Bonds: The presence of disulfide bridges formed between cysteine residues contributes to the structural integrity and stability of the molecule.

Data

The molecular formula for somatostatin-28 trifluoroacetate can be represented as C128_{128}H179_{179}N33_{33}O34_{34}S2_{2} with a molecular weight of approximately 2860 Da. Its structure has been analyzed using techniques such as nuclear magnetic resonance spectroscopy, providing insights into its conformational dynamics in solution .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing somatostatin-28 trifluoroacetate include:

  1. Coupling Reactions: These involve forming peptide bonds between amino acids under controlled conditions.
  2. Deprotection Reactions: Trifluoroacetic acid is used to remove protecting groups from amino acids.
  3. Oxidative Cyclization: This step forms disulfide bonds essential for maintaining the peptide's structural conformation.

Technical Details:

  • The use of specific coupling agents ensures efficient bond formation while minimizing side reactions.
  • The oxidation process is carefully monitored to ensure complete cyclization without degradation of sensitive residues .
Mechanism of Action

Process

Somatostatin-28 exerts its biological effects by binding to somatostatin receptors (SSTR1–5), which are G-protein-coupled receptors located on various cell types throughout the body. Upon binding, it activates intracellular signaling pathways that inhibit hormone secretion, particularly growth hormone and insulin.

Data

Research indicates that somatostatin analogs like somatostatin-28 have varying affinities for different somatostatin receptors, influencing their pharmacological profiles and therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder in its solid form.
  • Solubility: Highly soluble in water due to the trifluoroacetate salt form.

Chemical Properties

  • Stability: Enhanced stability compared to natural somatostatin due to modifications in its structure.
  • Melting Point: Specific melting points vary depending on formulation but typically range between 170–180°C.

Relevant analyses indicate that somatostatin-28 trifluoroacetate retains biological activity over extended periods when stored under appropriate conditions .

Applications

Scientific Uses

Somatostatin-28 trifluoroacetate has several important applications in scientific research:

  • Endocrine Research: Used to study hormonal regulation mechanisms and receptor interactions.
  • Therapeutic Development: Investigated as a potential treatment for conditions such as acromegaly, neuroendocrine tumors, and other disorders characterized by excessive hormone secretion.
  • Diagnostic Imaging: Its analogs are utilized in radiolabeling techniques for imaging tumors that express somatostatin receptors.
Biosynthesis and Post-Translational Processing of Somatostatin-28

Preprosomatostatin Gene Structure and Evolutionary Conservation

The preprosomatostatin gene encodes the precursor protein for somatostatin peptides. In mammals, this gene is located on chromosome 3 (3q28) and comprises two exons and one intron. Exon 1 encodes the 5' untranslated region (UTR) and signal peptide, while exon 2 encodes the evolutionarily conserved mature peptide sequences, including somatostatin-28 (SRIF-28) and somatostatin-14 (SRIF-14) at its C-terminus [8] [9]. The primary translation product is a 116-amino acid preprosomatostatin protein featuring an N-terminal 24-amino acid signal peptide that directs cellular secretion. Following signal peptide cleavage, the 92-amino acid prosomatostatin remains as the immediate precursor for enzymatic processing [5] [9].

Evolutionarily, the somatostatin gene family arose from a primordial gene duplication event at the dawn of chordate evolution, leading to two paralogous genes: preprosomatostatin and preprocortistatin. A second duplication approximately 400 million years ago generated preprosomatostatin I and preprosomatostatin II, observed in fish and amphibians. Mammals retain a single preprosomatostatin gene homologous to preprosomatostatin I [5] [8]. The SRIF-14 sequence is identical across all vertebrates and exhibits significant homology to somatostatin-like peptides in protozoa and invertebrates, highlighting its critical conserved physiological roles. The N-terminal extension of SRIF-28 shows more variability but retains key structural motifs for biological activity [5] [8] [9].

Table 1: Evolutionary Conservation of Somatostatin Genes

Organismal GroupGene ProductsKey Structural Features
MammalsPreprosomatostatin (116 aa)Single gene on chr3; yields SRIF-28 and SRIF-14
Fish/AmphibiansPreprosomatostatin I & IITwo distinct genes with tissue-specific expression
Protozoa/InvertebratesSomatostatin-like peptidesSRIF-14 core highly conserved; N-terminal variable

Proteolytic Cleavage Mechanisms Generating SRIF-28 vs. SRIF-14 Isoforms

Tissue-specific proteolytic processing of prosomatostatin determines whether SRIF-28 or SRIF-14 is generated. This process relies on proprotein convertases (PCs) and occurs in regulated secretory pathways. The primary enzymes involved are PC1/3 (prohormone convertase 1/3) and PC2 (prohormone convertase 2), which recognize and cleave at dibasic residues (e.g., Lys-Arg, Arg-Lys) flanking the mature peptide sequences [1] [6] [8].

  • SRIF-28 Production: In enteroendocrine cells and specific brain regions, PC1/3 preferentially cleaves prosomatostatin at Arg⁶⁴-Lys⁶⁵ (numbering varies slightly by species) to liberate SRIF-28 (amino acids 65-92 of prosomatostatin). SRIF-28 contains the full SRIF-14 sequence (aa 79-92) extended by 14 amino acids at the N-terminus [5] [6].
  • SRIF-14 Production: In most hypothalamic neurons, PC2 dominates, cleaving at Arg⁷⁸-Arg⁷⁹ to release SRIF-14 directly. Further processing by carboxypeptidase E removes basic residues, and peptidyl-glycine α-amidating monooxygenase (PAM) may amidate the C-terminus for stability [6] [8].

Key evidence comes from in vivo radiolabeling studies in rat hypothalamus. Following [³⁵S]-cysteine injection into the third ventricle, labeled SRIF-28 and SRIF-14 peptides peak 8 hours post-injection, consistent with precursor processing kinetics. Colchicine administration blocks transport of newly synthesized peptides to the median eminence without affecting total peptide synthesis, confirming distinct processing and transport pathways [6]. Anglerfish studies reveal species-specific variations, where prosomatostatin II processing generates a terminal SRIF-28 product containing a (Tyr⁷, Gly¹⁰) variant of SRIF-14, bypassing SRIF-14 production entirely [1].

Table 2: Key Proteolytic Enzymes in Somatostatin Maturation

EnzymeCleavage SitePrimary ProductTissue Specificity
PC1/3Arg⁶⁴-Lys⁶⁵SRIF-28Enteroendocrine cells, cortical neurons
PC2Arg⁷⁸-Arg⁷⁹SRIF-14Hypothalamic neurons, pancreatic islets
Carboxypeptidase EC-terminal basic residuesDes-basic peptidesUbiquitous in neuroendocrine tissues
PAMGly⁹² (C-terminus)Amidated peptides (minor)Selected neuronal populations

Tissue-Specific Expression Patterns of SRIF-28 in Enteroendocrine Systems

SRIF-28 exhibits distinct tissue distribution compared to SRIF-14. While SRIF-14 dominates in the central nervous system (CNS), particularly the hypothalamus and amygdala, SRIF-28 is the predominant circulatory form produced by enteroendocrine cells of the gastrointestinal (GI) tract [5] [7] [9]. In the human duodenum and jejunum, specialized enteroendocrine D-cells synthesize, store, and secrete SRIF-28 in response to luminal nutrients and neurocrine signals.

Immunohistochemical studies using SRIF-28-specific antibodies (which show minimal cross-reactivity with SRIF-14) confirm abundant expression in human and rodent intestinal mucosa, pancreatic islet δ-cells, and gastric D-cells [10]. Within pancreatic islets, SRIF-28 acts locally via paracrine mechanisms to regulate neighboring endocrine cells:

  • Inhibition of insulin secretion (β-cells)
  • Suppression of glucagon release (α-cells)
  • Modulation of glucose-dependent insulinotropic peptide (GIP) and glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells [5] [8] [9]

SRIF-28’s extended N-terminus enhances its selectivity for inhibiting intestinal hormone secretion and splanchnic blood flow compared to SRIF-14. In ducks, SRIF-28 infusion potently suppresses pancreatic glucagon secretion and causes hypoglycemia, effects less pronounced with SRIF-14 [2]. The longer half-life of SRIF-28 in circulation (~3 minutes vs. <2 minutes for SRIF-14) further supports its endocrine role [5] [9].

Regulatory Pathways Modulating Prosomatostatin mRNA Transcription

Transcription of the preprosomatostatin gene is controlled by a complex interplay of cis-regulatory elements and trans-acting factors. The promoter region contains conserved enhancer and silencer sequences, including cAMP response elements (CREs), TATA boxes, and sites for tissue-specific transcription factors [8].

Key regulatory pathways include:

  • cAMP/PKA Signaling: Elevation of intracellular cAMP activates protein kinase A (PKA), which phosphorylates CRE-binding protein (CREB). Phosphorylated CREB binds CREs in the promoter, strongly inducing transcription. This pathway mediates responses to hormones like glucagon and neurotransmitters [8].
  • Calcium-Dependent Pathways: Membrane depolarization increases intracellular Ca²⁺, activating calmodulin kinases (CaMK) that stimulate CREB-independent enhancers. This links neuronal activity to prosomatostatin expression [8].
  • Growth Factors: Brain-derived neurotrophic factor (BDNF) activates MAPK/ERK pathways, leading to ELK1 transcription factor phosphorylation and promoter activation. This pathway is critical during neuronal development [8].
  • Transcription Factors:
  • Pancreas/Duodenum Homeobox Protein 1 (PDX1): Binds conserved motifs in pancreatic δ-cells, driving islet-specific expression.
  • Paired Box Protein 6 (PAX6): Essential for neuronal and endocrine cell expression; mutations reduce somatostatin synthesis.
  • Basic Helix-Loop-Helix (bHLH) factors: NEUROD1 promotes neuronal expression [8].

Negative regulators include glucocorticoids at high concentrations, transforming growth factor beta (TGFβ), and glucose in pancreatic δ-cells. Epigenetic modifications such as histone acetylation and DNA methylation dynamically modulate promoter accessibility in response to metabolic cues like fasting and hyperglycemia [8].

Table 3: Transcriptional Regulators of the Preprosomatostatin Gene

Regulatory FactorBinding SiteInducing SignalsTissue Specificity
CREBcAMP Response Element (CRE)cAMP, PKA activationUbiquitous (CNS, GI tract)
PDX1TAAT motifsGlucose, GLP-1Pancreatic δ-cells, Duodenum
PAX6Paired box domain sitesDevelopmental morphogensCNS neurons, Enteroendocrine cells
NEUROD1E-box (CANNTG)Neurogenic differentiationCNS, Pancreas
Glucocorticoid ReceptorGlucocorticoid Response ElementStress hormones (negative at high levels)Pituitary, Hypothalamus

Properties

Product Name

Somatostatin-28 Trifluoroacetate

IUPAC Name

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C139H208F3N41O41S3

Molecular Weight

3262.6 g/mol

InChI

InChI=1S/C137H207N41O39S3.C2HF3O2/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139;3-2(4,5)1(6)7/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150);(H,6,7)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-;/m0./s1

InChI Key

JHZHKNYIHIRNHG-LQDYQFHQSA-N

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.